An In-depth Technical Guide to the Chemical Properties of 2-Methylamino-1-thiophen-2-yl-ethanone
An In-depth Technical Guide to the Chemical Properties of 2-Methylamino-1-thiophen-2-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 2-Methylamino-1-thiophen-2-yl-ethanone, a molecule of significant interest in synthetic and medicinal chemistry. By integrating established principles of α-amino ketone reactivity with the unique electronic characteristics of the thiophene ring, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective synthesis, handling, and derivatization.
Molecular Structure and Physicochemical Properties
2-Methylamino-1-thiophen-2-yl-ethanone is an α-amino ketone featuring a thiophene ring attached to the carbonyl carbon. Its structure marries the nucleophilicity and basicity of a secondary amine with the electrophilic nature of a ketone, all influenced by the aromatic and electron-rich thiophene moiety.
Table 1: Physicochemical Properties of 2-Methylamino-1-thiophen-2-yl-ethanone
| Property | Value | Source |
| Molecular Formula | C₇H₉NOS | [1] |
| IUPAC Name | 2-(methylamino)-1-(thiophen-2-yl)ethanone | [1] |
| CAS Number | 933740-03-5 | [1] |
| Molecular Weight | 155.22 g/mol | |
| Canonical SMILES | CNCC(=O)C1=CC=CS1 | [1] |
| InChI Key | FRFVAZLUVQBLIY-UHFFFAOYSA-N | [1] |
Synthesis Strategies: A Mechanistic Perspective
The synthesis of α-amino ketones like 2-Methylamino-1-thiophen-2-yl-ethanone is a well-explored area of organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. Two primary strategies are highlighted below, chosen for their reliability and adaptability.
Nucleophilic Substitution of an α-Haloketone
This classical and robust method involves the reaction of an α-haloketone with a primary amine. The causality behind this approach lies in the enhanced electrophilicity of the α-carbon due to the electron-withdrawing effect of the adjacent carbonyl group, making it susceptible to nucleophilic attack by the amine.
Experimental Protocol: Synthesis via Nucleophilic Substitution
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α-Halogenation of 2-Acetylthiophene: 2-Acetylthiophene is subjected to α-halogenation, typically bromination, using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or an acid catalyst. This step yields the intermediate, 2-bromo-1-(thiophen-2-yl)ethanone. The regioselectivity for the α-position is driven by the stability of the enol or enolate intermediate.
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Nucleophilic Substitution: The resulting α-bromoketone is then reacted with methylamine. This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or THF, to facilitate the SN2 reaction. An excess of methylamine or the addition of a non-nucleophilic base is often employed to neutralize the hydrobromic acid byproduct, preventing the protonation and deactivation of the amine nucleophile.
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Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove salts and excess amine. The crude product is then purified using column chromatography or crystallization to yield 2-Methylamino-1-thiophen-2-yl-ethanone.
Caption: Workflow for the synthesis of 2-Methylamino-1-thiophen-2-yl-ethanone via nucleophilic substitution.
Electrophilic Amination of an Enolate
An alternative approach involves the direct amination of a ketone enolate. This method offers a different strategic advantage, particularly when pre-functionalization at the α-position is challenging.
Experimental Protocol: Synthesis via Electrophilic Amination
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Enolate Formation: 2-Acetylthiophene is treated with a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF. This quantitatively generates the lithium enolate.
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Electrophilic Amination: The pre-formed enolate is then quenched with an electrophilic aminating agent. A common choice is a dialkyl azodicarboxylate, such as Di-tert-butyl azodicarboxylate (DBAD), followed by a reduction step.
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Hydrolysis and Work-up: The resulting adduct is hydrolyzed under acidic or basic conditions to cleave the protecting groups and liberate the α-amino ketone. Subsequent purification by chromatography yields the final product.
Caption: Workflow for the synthesis of 2-Methylamino-1-thiophen-2-yl-ethanone via electrophilic amination.
Chemical Reactivity: A Dual-Functionality Perspective
The reactivity of 2-Methylamino-1-thiophen-2-yl-ethanone is governed by the interplay between the amino and ketone functionalities, as well as the influence of the thiophene ring.
Reactions at the Carbonyl Group
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Reduction: The ketone can be selectively reduced to the corresponding alcohol, 2-methylamino-1-(thiophen-2-yl)ethanol, using mild reducing agents like sodium borohydride (NaBH₄). The choice of reducing agent is critical to avoid reduction of other functional groups.
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Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
Reactions Involving the Amine
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N-Alkylation and N-Acylation: The secondary amine can be further alkylated or acylated to introduce diverse substituents. These reactions are typically performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.
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Salt Formation: As a basic compound, it readily forms salts with various acids. The hydrochloride salt is a common form for handling and purification.
Reactions Influenced by the Thiophene Ring
The electron-rich thiophene ring can influence the reactivity of the adjacent carbonyl group and can itself undergo electrophilic substitution reactions, although the conditions must be carefully chosen to avoid side reactions with the amino ketone moiety.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 2-Methylamino-1-thiophen-2-yl-ethanone.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Signals in the aromatic region corresponding to the thiophene protons. - A singlet for the methylene protons adjacent to the carbonyl and amino groups. - A singlet for the methyl protons of the amino group. - A broad singlet for the N-H proton. |
| ¹³C NMR | - A signal for the carbonyl carbon (typically >190 ppm). - Signals for the thiophene carbons in the aromatic region. - A signal for the methylene carbon. - A signal for the methyl carbon. |
| IR Spectroscopy | - A strong absorption band for the C=O stretch (typically 1660-1680 cm⁻¹). - An N-H stretching vibration (around 3300-3500 cm⁻¹). - C-H stretching and bending vibrations for the aromatic and aliphatic parts. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including cleavage alpha to the carbonyl group and the amino group. |
Applications in Drug Discovery and Development
The α-amino ketone scaffold is a privileged structure in medicinal chemistry, and the presence of the thiophene ring often imparts favorable pharmacokinetic and pharmacodynamic properties. Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Consequently, 2-Methylamino-1-thiophen-2-yl-ethanone serves as a valuable building block for the synthesis of novel therapeutic agents. Its dual functionality allows for the facile introduction of molecular diversity, making it an attractive starting point for library synthesis in drug discovery programs.
Analytical Methodologies
For the quantitative analysis and purity assessment of 2-Methylamino-1-thiophen-2-yl-ethanone, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the thiophene chromophore absorbs.
Conclusion
2-Methylamino-1-thiophen-2-yl-ethanone is a versatile molecule with a rich chemical profile. A thorough understanding of its synthesis, reactivity, and analytical characterization is paramount for its successful application in research and development. This guide provides a solid foundation for scientists working with this and structurally related compounds, enabling them to make informed decisions in their experimental designs and synthetic strategies.
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